Methyl 3-iso-pentoxyphenyl sulfide
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Overview
Description
Methyl 3-iso-pentoxyphenyl sulfide is an organic compound with the molecular formula C12H18OS It contains a sulfide group attached to a phenyl ring, which is further substituted with a methyl group and an iso-pentoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iso-pentoxyphenyl sulfide can be achieved through several methods. One common approach involves the reaction of 3-iso-pentoxyphenyl thiol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the sulfide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iso-pentoxyphenyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reduction of the sulfide group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst or m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiol or hydrocarbon.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Methyl 3-iso-pentoxyphenyl sulfide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-iso-pentoxyphenyl sulfide involves its interaction with molecular targets and pathways. For instance, in oxidation reactions, the sulfide group undergoes electron transfer processes, leading to the formation of sulfoxides or sulfones. The specific molecular targets and pathways depend on the type of reaction and the conditions employed.
Comparison with Similar Compounds
Similar Compounds
Methyl phenyl sulfide: Similar structure but lacks the iso-pentoxy group.
Ethyl 3-iso-pentoxyphenyl sulfide: Similar structure but with an ethyl group instead of a methyl group.
Methyl 4-iso-pentoxyphenyl sulfide: Similar structure but with the iso-pentoxy group at the 4-position of the phenyl ring.
Uniqueness
Methyl 3-iso-pentoxyphenyl sulfide is unique due to the presence of both a methyl group and an iso-pentoxy group on the phenyl ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(3-methylbutoxy)-3-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-10(2)7-8-13-11-5-4-6-12(9-11)14-3/h4-6,9-10H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNAMSQATMUEMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC(=CC=C1)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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